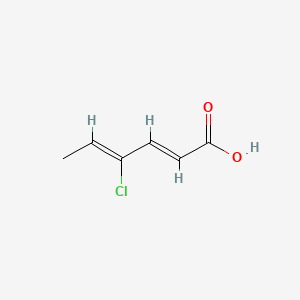

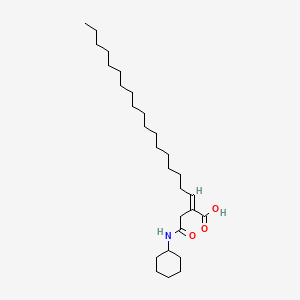

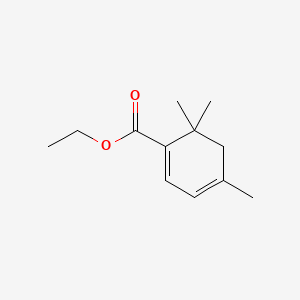

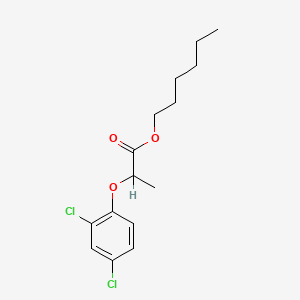

Hexyl 2-(2,4-dichlorophenoxy)propionate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

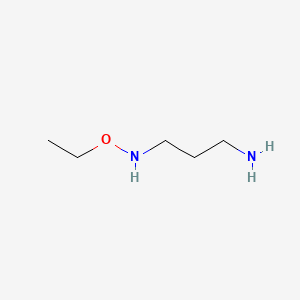

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートは、分子式C15H20Cl2O3を持つ有機化合物です。これは、よく知られた除草剤である2,4-ジクロロフェノキシ酢酸の誘導体です。この化合物は、その除草特性のために主に農業化学で使用されています。

準備方法

合成経路と反応条件

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートの合成は、通常、2,4-ジクロロフェノキシプロピオン酸をヘキサノールでエステル化することによって行われます。反応は通常、硫酸などの酸または水酸化ナトリウムなどの塩基によって触媒されます。反応条件には、エステル化を完全に完了させるために混合物を還流することがよく含まれます。

工業生産方法

工業的な設定では、ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートの生産は、連続フロー反応器を使用して規模を拡大しています。この方法は、反応条件をよりよく制御し、収率を向上させることができます。このプロセスには、同じエステル化反応が含まれていますが、大規模生産向けに最適化されています。

化学反応の分析

反応の種類

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートは、以下を含むいくつかの種類の化学反応を起こします。

酸化: この反応は、カルボン酸またはケトンの形成につながる可能性があります。

還元: これは、アルコールの形成をもたらす可能性があります。

置換: 化合物のハロゲン原子は、他の官能基で置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。

置換: 求核置換反応は、水酸化ナトリウムやアンモニアなどの試薬を使用して行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は2,4-ジクロロフェノキシ酢酸を生み出す可能性があり、還元はヘキシル2-(2,4-ジクロロフェノキシ)プロパノールを生み出す可能性があります。

科学研究の応用

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートは、科学研究でいくつかの用途があります。

化学: これは、エステル化と加水分解反応を研究するためのモデル化合物として使用されます。

生物学: この化合物は、植物の成長と発達に対する影響について研究されています。

医学: 新しい除草剤を開発するためのリード化合物としての可能性を探求するために、研究が進められています。

産業: 農業用の除草剤製品の製剤に使用されています。

科学的研究の応用

Hexyl 2-(2,4-dichlorophenoxy)propionate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

Biology: The compound is studied for its effects on plant growth and development.

Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicides.

Industry: It is used in the formulation of herbicidal products for agricultural use.

作用機序

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートの作用機序には、植物によるその取り込みが含まれ、そこでオーキシンと呼ばれる天然植物ホルモンの作用を模倣します。これは、制御されていない成長と最終的に植物の死につながります。分子標的は、オーキシン受容体と細胞伸長と分裂に関与する経路です。

類似の化合物との比較

類似の化合物

- メチル2-(2,4-ジクロロフェノキシ)プロピオネート

- エチル2-(2,4-ジクロロフェノキシ)プロピオネート

- ブチル2-(2,4-ジクロロフェノキシ)プロピオネート

比較

ヘキシル2-(2,4-ジクロロフェノキシ)プロピオネートは、その長いアルキル鎖によりユニークで、溶解性と揮発性に影響を与えます。これにより、メチルまたはエチル2-(2,4-ジクロロフェノキシ)プロピオネートなどの短い鎖のアナログと比較して、特定の製剤でより効果的になります。

類似化合物との比較

Similar Compounds

- Methyl 2-(2,4-dichlorophenoxy)propionate

- Ethyl 2-(2,4-dichlorophenoxy)propionate

- Butyl 2-(2,4-dichlorophenoxy)propionate

Comparison

Hexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its longer alkyl chain, which affects its solubility and volatility. This makes it more effective in certain formulations compared to its shorter-chain analogs like methyl or ethyl 2-(2,4-dichlorophenoxy)propionate.

特性

CAS番号 |

94043-03-5 |

|---|---|

分子式 |

C15H20Cl2O3 |

分子量 |

319.2 g/mol |

IUPAC名 |

hexyl 2-(2,4-dichlorophenoxy)propanoate |

InChI |

InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3 |

InChIキー |

QHJAMKPDUDVZKT-UHFFFAOYSA-N |

正規SMILES |

CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。